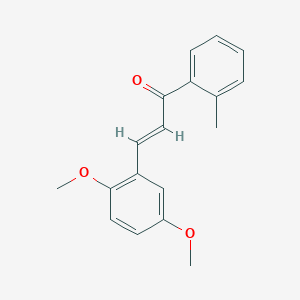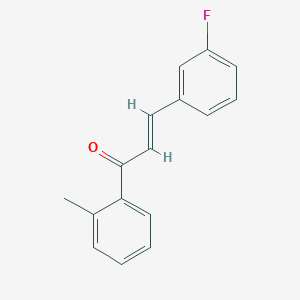
(2E)-3-(3-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, commonly referred to as FMFP, is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. FMFP is a polyaromatic compound and is classified as a phenylprop-2-en-1-one due to its chemical structure. It is an important intermediate in the synthesis of heterocyclic compounds, which are used in many industries, including pharmaceuticals, agrochemicals, and materials science. FMFP has also been studied for its potential applications in the medical field, such as its ability to act as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent.
Scientific Research Applications
FMFP has been studied extensively in the scientific community due to its unique properties and potential applications. It has been investigated for its potential use in the medical field, such as its ability to act as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent. FMFP has also been studied for its potential applications in the fields of materials science and agrochemicals. It has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Additionally, FMFP has been shown to be a potent antioxidant, which can help protect cells from oxidative damage. Finally, FMFP has been studied for its potential ability to act as a neuroprotective agent, which may be useful in the treatment of neurological disorders.
Mechanism of Action
The exact mechanism of action of FMFP is not yet fully understood, but it is believed to involve several pathways. It is known to inhibit the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Additionally, it is thought to act as an antioxidant by scavenging free radicals and preventing oxidative damage. Finally, it is believed to act as a neuroprotective agent by inhibiting the release of excitatory neurotransmitters and reducing inflammation in the brain.
Biochemical and Physiological Effects
FMFP has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Additionally, it has been shown to be a potent antioxidant, which can help protect cells from oxidative damage. Finally, it has been studied for its potential ability to act as a neuroprotective agent, which may be useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The use of FMFP in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, FMFP is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, it is a relatively toxic compound and should be handled with caution.
Future Directions
The potential applications of FMFP are vast and there are many possible future directions for research. One potential area of research is to further investigate its potential use as an anti-inflammatory agent. Additionally, further research into its potential use as an antioxidant and a neuroprotective agent could be beneficial. Finally, further studies into its potential applications in the fields of materials science and agrochemicals could be beneficial.
Synthesis Methods
FMFP can be synthesized through a variety of methods, including the Pictet-Spengler reaction, the Knoevenagel condensation, and the Biginelli reaction. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde and an aromatic amine to form a β-carboline. This can be accomplished by heating the two reactants in the presence of a base, such as sodium hydroxide or potassium hydroxide. The Knoevenagel condensation is a reaction between an aldehyde and an amine in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form a β-carboline. The Biginelli reaction is a reaction between an aldehyde, an acid, and an amine to form a β-carboline. Each of these methods can be used to synthesize FMFP.
properties
IUPAC Name |
(E)-3-(3-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTLRBFBJFJEKP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

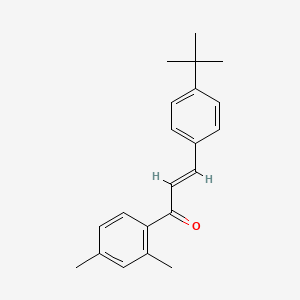
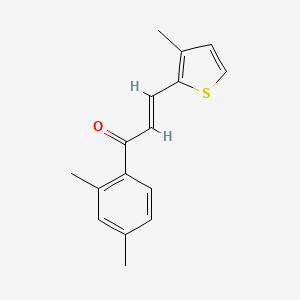
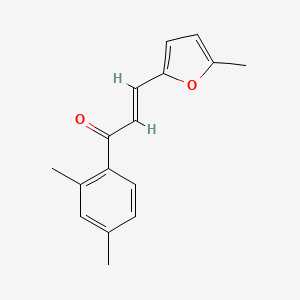

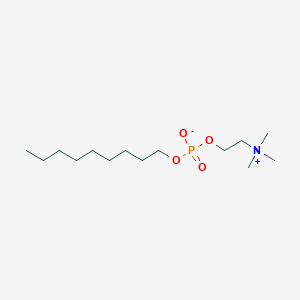
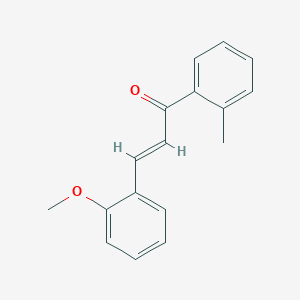


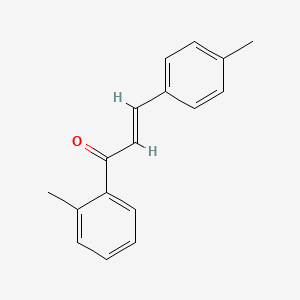
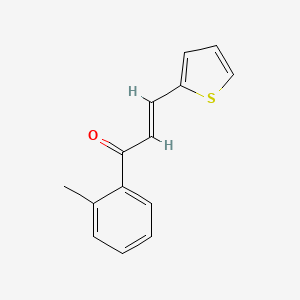

![3-Acetoxymethyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester](/img/structure/B6346611.png)

